Carbetocin: A Deep Dive into Structure-Activity Relationships and Receptor Binding
Carbetocin: A Deep Dive into Structure-Activity Relationships and Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin, a long-acting synthetic analogue of the neuropeptide hormone oxytocin, is a critical therapeutic agent primarily used for the prevention of postpartum hemorrhage.[1][2][3] Its enhanced stability and prolonged duration of action compared to endogenous oxytocin stem from key structural modifications.[1][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of carbetocin, its receptor binding profile, and the downstream signaling pathways it modulates. The information is tailored for researchers, scientists, and professionals involved in drug development and related fields.
Structural Modifications and Pharmacokinetic Profile
Carbetocin's enhanced pharmacokinetic profile is a direct result of specific chemical alterations to the oxytocin structure. These modifications include deamination of the N-terminus and the replacement of the disulfide bridge between cysteine residues at positions 1 and 6 with a more stable carba-1 (CH2-S) bridge.[4] An additional modification is the O-methylation of the tyrosine residue at position 2. These changes confer resistance to degradation by aminopeptidases and disulfidases, significantly extending its half-life to approximately 40-100 minutes, compared to the 3-4 minutes of oxytocin.[4][5]
Receptor Binding Profile and Structure-Activity Relationship
Carbetocin primarily exerts its effects through agonism at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[1][2][6] The binding affinity of carbetocin for the OTR is comparable to that of oxytocin.[6][7] However, its interaction with the receptor and subsequent signaling are nuanced, exhibiting characteristics of a biased agonist.[4][6]
Quantitative Receptor Binding Data
The following table summarizes the binding affinities (Ki) and potency (EC50) of carbetocin and its metabolites at the oxytocin and vasopressin receptors.
| Compound | Receptor | Species | Ki (nM) | EC50 (nM) | Reference |
| Carbetocin | Oxytocin Receptor (OTR) | Human | 7.1 | 48.8 ± 16.09 | [4][8][9] |
| Oxytocin Receptor (OTR) | Rat | 1.96 | 48.0 ± 8.20 | [4][10] | |
| Vasopressin V1a Receptor (V1aR) | Rat | 7.24 | - | [4][10] | |
| Vasopressin V2 Receptor (V2R) | Rat | 61.3 | - | [4][10] | |
| Metabolite I (desGlyNH2-carbetocin) | Oxytocin Receptor (OTR) | Rat | Similar to Oxytocin | - | [10] |
| Vasopressin V1a Receptor (V1aR) | Rat | 9.89 ± 2.80 | - | [10] | |
| Metabolite II (desLeuGlyNH2-carbetocin) | Oxytocin Receptor (OTR) | Rat | Similar to Oxytocin | - | [10] |
| Vasopressin V1a Receptor (V1aR) | Rat | 33.7 ± 7.34 | - | [10] | |
| Oxytocin | Oxytocin Receptor (OTR) | Human | 0.71 | 9.7 ± 4.43 | [4] |
| Oxytocin Receptor (OTR) | Rat | - | 5.62 ± 1.22 | [10] |
Note: Ki values represent the inhibition constant, indicating the affinity of a ligand for a receptor. A lower Ki value signifies higher affinity. EC50 values represent the concentration of a drug that gives half-maximal response.
Signaling Pathways
Upon binding to the OTR, carbetocin preferentially activates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are crucial for the contraction of uterine smooth muscle.[1][6]
Interestingly, carbetocin displays functional selectivity, or biased agonism, as it does not efficiently recruit β-arrestins to the OTR.[4] This is in contrast to oxytocin, which promotes the recruitment of both β-arrestin 1 and 2. This lack of β-arrestin recruitment may contribute to the prolonged duration of action of carbetocin, as β-arrestin-mediated receptor desensitization and internalization are reduced.[4]
Signaling Pathway Diagram
Caption: Carbetocin signaling pathway at the oxytocin receptor.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a typical competitive radioligand binding assay to determine the affinity of carbetocin for the oxytocin receptor.
Materials:
-
Membrane preparations from cells expressing the human oxytocin receptor.
-
Radiolabeled ligand (e.g., [³H]-Oxytocin).
-
Unlabeled carbetocin.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled carbetocin in assay buffer.
-
In a 96-well plate, add a constant concentration of radiolabeled ligand to each well.
-
Add the serially diluted unlabeled carbetocin to the wells. For total binding, add assay buffer instead of unlabeled ligand. For non-specific binding, add a high concentration of unlabeled oxytocin.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of carbetocin, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The structural modifications of carbetocin confer a superior pharmacokinetic profile compared to oxytocin, making it a valuable therapeutic for preventing postpartum hemorrhage. Its high affinity for the oxytocin receptor, coupled with its biased agonism that favors the Gq/11 pathway and avoids significant β-arrestin recruitment, results in a potent and sustained uterotonic effect. Understanding the intricate details of its structure-activity relationship, receptor binding kinetics, and signaling mechanisms is paramount for the development of novel and improved oxytocic agents. The experimental protocols and data presented in this guide serve as a foundational resource for researchers in this field.
References
- 1. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 2. Carbetocin | C45H69N11O12S | CID 16681432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Carbetocin - Wikipedia [en.wikipedia.org]
- 7. tga.gov.au [tga.gov.au]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Carbetocin | Oxytocin receptor agonist | Probechem Biochemicals [probechem.com]
- 10. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
